DTTC iodide belongs to a class of compounds called thiazole dyes. These dyes are known for their ability to bind to specific molecules and exhibit fluorescence []. This property makes them valuable tools in various research applications, such as:
However, there is limited research specifically investigating the use of DTTC iodide as a fluorescent probe.
The thiazole ring structure present in DTTC iodide is found in some antimicrobial compounds []. This suggests that DTTC iodide might possess some level of antimicrobial activity. However, further research is necessary to confirm this potential and explore its efficacy against specific pathogens.
Some thiazole derivatives have been explored for their potential applications in organic photovoltaics []. These materials are used in solar cells to convert sunlight into electricity. However, there is no documented research investigating the use of DTTC iodide in this field.
3,3'-Diethylthiatricarbocyanine iodide is a synthetic dye belonging to the cyanine dye family, characterized by its unique structure and properties. It has a chemical formula of C₁₇H₁₈N₃S and a CAS number of 3071-70-3. This compound exhibits strong absorption in the near-infrared region, typically around 763.25 nm, making it particularly useful in various photonic applications . The dye's structure includes a conjugated system that enhances its optical properties, allowing for distinct fluorescence characteristics when excited .
3,3'-Diethylthiatricarbocyanine iodide has demonstrated significant biological activity, particularly in molecular biology applications:
The synthesis of 3,3'-Diethylthiatricarbocyanine iodide typically involves multi-step organic reactions:
The unique properties of 3,3'-Diethylthiatricarbocyanine iodide make it suitable for a variety of applications:
Interaction studies have revealed valuable insights into how 3,3'-Diethylthiatricarbocyanine iodide binds to nucleic acids:
Several compounds share structural similarities with 3,3'-Diethylthiatricarbocyanine iodide. Below is a comparison highlighting its uniqueness:
Compound Name | Absorption Maxima (nm) | Notable Features |
---|---|---|
3,3'-Diethylthiatricarbocyanine iodide | 763.25 | Strong NIR absorption; unique chiroptical signatures |
Cy5 | 650 | Commonly used; less red-shifted absorption |
Cy3 | 550 | Shorter conjugation; less sensitive for DNA binding |
1,1'-Dioctadecyl-3,3'-diethylthiatricarbocyanine iodide | 800 | Increased lipophilicity; used in membrane studies |
The extended conjugated system of 3,3'-Diethylthiatricarbocyanine iodide allows for greater red-shifting of its absorption spectrum compared to its counterparts like Cy5 and Cy3. This characteristic enhances its utility in near-infrared applications where deeper tissue penetration is required.
Irritant